molecular formula C10H13N5 B14412315 1-Propyl-5-(phenylamino)-1H-tetrazole CAS No. 85285-40-1

1-Propyl-5-(phenylamino)-1H-tetrazole

Cat. No.: B14412315
CAS No.: 85285-40-1
M. Wt: 203.24 g/mol
InChI Key: FLQGSGOKZSTPKG-UHFFFAOYSA-N
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Description

1-Propyl-5-(phenylamino)-1H-tetrazole is an organic compound belonging to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and material science due to their unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-Propyl-5-(phenylamino)-1H-tetrazole typically involves the reaction of phenylhydrazine with propyl isocyanide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the tetrazole ring. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Propyl-5-(phenylamino)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.

    Substitution: The tetrazole ring can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted tetrazoles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. Major products formed from these reactions include oxidized tetrazoles, reduced amines, and substituted tetrazoles.

Scientific Research Applications

1-Propyl-5-(phenylamino)-1H-tetrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Propyl-5-(phenylamino)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in various biological effects.

Comparison with Similar Compounds

1-Propyl-5-(phenylamino)-1H-tetrazole can be compared with other tetrazole derivatives, such as:

  • 1-Phenyl-5-(methylamino)-1H-tetrazole
  • 1-Butyl-5-(phenylamino)-1H-tetrazole
  • 1-Propyl-5-(methylamino)-1H-tetrazole

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity

Properties

CAS No.

85285-40-1

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

N-phenyl-1-propyltetrazol-5-amine

InChI

InChI=1S/C10H13N5/c1-2-8-15-10(12-13-14-15)11-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12,14)

InChI Key

FLQGSGOKZSTPKG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NN=N1)NC2=CC=CC=C2

Origin of Product

United States

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